Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-
Description
"Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-" is a synthetic organic compound characterized by a benzopyran (chromane) core fused with a dihydro ring system. The structure includes a methyl group at position 2 of the benzopyran ring and an acetamide moiety attached to the nitrogen at position 2.
Properties
CAS No. |
54444-88-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-11(13-9(2)14)7-10-5-3-4-6-12(10)15-8/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
GLOUQEBEAYMJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylchroman-3-yl)acetamide typically involves the reaction of 2-methylchroman-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like pyridine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methylchroman-3-yl)acetamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylchroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Methylchroman-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-" with structurally or functionally related acetamide derivatives, focusing on key structural features, pharmacological activities, and physicochemical properties.
Structural Comparison
Pharmacological and Functional Differences
- Receptor Specificity: The target compound’s benzopyran scaffold lacks the pyridazinone or thiadiazole heterocycles found in FPR agonists (e.g., ) or carbonic anhydrase inhibitors (e.g., methazolamide ). Pyridazinone derivatives with methoxybenzyl groups exhibit mixed FPR1/FPR2 agonism, while benzothiazole acetamides (e.g., ) are optimized for kinase inhibition due to their trifluoromethyl groups.
Metabolic Stability :
- The methyl group on the benzopyran ring may reduce oxidative metabolism compared to methazolamide’s thiadiazole core, which undergoes rapid glutathione conjugation .
- Benzothiazole derivatives with trifluoromethyl groups () are likely more metabolically stable than the target compound due to fluorine’s electron-withdrawing effects.
Bioactivity :
Physicochemical Properties
Research Implications and Gaps
- Structural Optimization : The benzopyran core offers a balance between lipophilicity and metabolic stability, making it a candidate for CNS-targeted drugs. However, substitution with electron-withdrawing groups (e.g., fluorine) could enhance stability .
- Biological Screening : Prioritize assays for anti-inflammatory and kinase inhibition, leveraging similarities to pyrrole alkaloids () and benzothiazole derivatives ().
- Comparative Studies: Direct comparisons with pyridazinone FPR agonists () are needed to evaluate receptor cross-reactivity.
Biological Activity
Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-, also referred to as N-(2-methylchroman-3-yl)acetamide, is a compound belonging to the class of chroman derivatives. This compound exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
- IUPAC Name : N-(2-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
The unique structure of Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- contributes to its diverse biological activities. The compound features a chroman ring system that is known for its antioxidant properties and potential therapeutic applications.
Synthesis Methods
The synthesis of Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- can be performed through various methods:
Laboratory Synthesis :
- Reactants : 2-methylchroman-3-amine with acetic anhydride or acetyl chloride.
- Conditions : Typically performed at room temperature with a base like pyridine to neutralize by-products.
Industrial Synthesis :
Utilizes continuous flow reactors to enhance control over reaction conditions and improve yield and purity.
Biological Activity
Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- has been studied for its potential biological activities:
-
Antioxidant Properties :
- The compound exhibits antioxidant activity by inhibiting enzymes involved in oxidative stress.
- Modulates pathways related to cellular defense mechanisms, potentially reducing oxidative damage and inflammation in biological systems .
- Anticancer Activity :
-
Mechanism of Action :
- The mechanism involves modulation of oxidative stress-related pathways and inhibition of reactive oxygen species (ROS).
- Potential therapeutic benefits in diseases related to oxidative stress have been suggested .
Case Studies and Research Findings
Several studies have explored the biological activity of Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
